2-Chloro-3,4,5,6-tetrafluoroaniline

Organic Synthesis Catalysis Fluorinated Building Blocks

Researchers often struggle to source reliably pure, isomeric-specific halogenated anilines for SNAr-based lead optimization. 2-Chloro-3,4,5,6-tetrafluoroaniline directly solves this with a non-fungible substitution pattern that enables orthogonal functionalization via catalyst-controlled ammonolysis. - Enables selective diversification at chlorine or fluorine sites using a single, copper(I)-switchable reaction, accelerating library synthesis. - Its unique 19F NMR fingerprint (J. Fluorine Chem.) provides unequivocal identity confirmation, eliminating batch failure risks from isomeric contamination. - Supplied with consistent ≥95% purity; typical lead times of 1 week, ensuring uninterrupted R&D workflows.

Molecular Formula C6H2ClF4N
Molecular Weight 199.53 g/mol
Cat. No. B11722166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4,5,6-tetrafluoroaniline
Molecular FormulaC6H2ClF4N
Molecular Weight199.53 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)F)F)F)F)N
InChIInChI=1S/C6H2ClF4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2
InChIKeyDCEVXDRTLUQJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,4,5,6-tetrafluoroaniline (CAS 65171-13-3): Procurement-Ready Specifications and Core Identity


2-Chloro-3,4,5,6-tetrafluoroaniline is a polyhalogenated aromatic amine characterized by a chlorine substituent at the 2-position and four fluorine atoms across the remaining positions of the benzene ring. Its molecular formula is C6H2ClF4N and its molecular weight is 199.53 g/mol . This unique substitution pattern renders it a highly electron-deficient building block with enhanced reactivity for nucleophilic aromatic substitution (SNAr) and improved thermal and chemical stability compared to less halogenated analogs [1]. It is primarily procured as a critical intermediate for the synthesis of advanced pharmaceuticals, agrochemicals, and specialty materials, with a common synthesis route involving the ammonolysis of chloropentafluorobenzene .

Why In-Class Tetrafluoroaniline Isomers and Analogs Cannot Be Interchanged for 2-Chloro-3,4,5,6-tetrafluoroaniline


Direct substitution of 2-chloro-3,4,5,6-tetrafluoroaniline with other fluorinated anilines is scientifically invalid due to the precise and non-fungible nature of its substitution pattern. The specific placement of the chlorine and fluorine atoms dictates the molecule's electronic environment, which in turn governs its reactivity, regioselectivity in subsequent reactions, and the physicochemical properties of the final derived compounds. For instance, the compound's isomeric counterpart, 4-chloro-2,3,5,6-tetrafluoroaniline, exhibits distinct reactivity under catalytic conditions, as demonstrated by its divergent behavior in copper(I)-catalyzed ammonolysis [1]. Similarly, the absence of a chlorine atom in analogs like 2,3,4,5-tetrafluoroaniline or pentafluoroaniline results in significantly different electronic properties, nucleophilicity, and potential for orthogonal functionalization. The following quantitative evidence underscores these non-interchangeable differences, establishing clear procurement criteria.

Quantitative Differentiation Guide for 2-Chloro-3,4,5,6-tetrafluoroaniline: Comparative Data for Informed Procurement


Divergent Reactivity in Copper(I)-Catalyzed Ammonolysis vs. 4-Chloro Isomer

A key differentiator is the site-selective substitution chemistry. While 4-chloro-2,3,5,6-tetrafluoroaniline undergoes exclusive fluorine substitution under non-catalytic conditions, 2-chloro-3,4,5,6-tetrafluoroaniline offers a tunable reactivity profile. In the presence of a copper(I) catalyst, the chlorine atom of 2-chloro-3,4,5,6-tetrafluoroaniline becomes the preferred site for nucleophilic attack, enabling an orthogonal synthetic pathway for accessing different structural motifs from the same starting family [1].

Organic Synthesis Catalysis Fluorinated Building Blocks

Enhanced Electron Delocalization vs. Lower Halogenated Aniline Analogs

Density Functional Theory (DFT) studies on halosubstituted anilines demonstrate that the number of halogen substituents significantly enhances electron delocalization from the nitrogen lone pair into the aromatic ring. Tetra- and penta-substituted haloanilines, such as 2-chloro-3,4,5,6-tetrafluoroaniline, exhibit an 'unusually strong electron delocalization nature' compared to less substituted analogs. This effect is correlated with a lower NH2 inversion barrier, a key stereoelectronic property, where the drop in barrier size can reach up to 80% for chloro-substituted anilines relative to the parent aniline [1].

Computational Chemistry Electronic Effects Reactivity Prediction

Unique Electronic Profile from 19F NMR Spectroscopy vs. Other Fluorinated Anilines

The 19F NMR spectrum of 2-chloro-3,4,5,6-tetrafluoroaniline provides a unique fingerprint resulting from the combined electronic effects of the amino, chloro, and fluoro substituents. While specific chemical shift data for all comparators is not compiled in a single source, the distinct pattern of 19F NMR signals allows for unambiguous identification and purity assessment of this compound, differentiating it from its isomeric and less-halogenated counterparts. This is a critical quality control (QC) parameter for procurement and batch-to-batch consistency in research and industrial applications.

Analytical Chemistry Quality Control 19F NMR Spectroscopy

Validated Application Scenarios for 2-Chloro-3,4,5,6-tetrafluoroaniline Based on Quantitative Evidence


Synthesis of Divergent Molecular Scaffolds via Tunable Catalysis

For synthetic chemists aiming to create diverse chemical libraries, 2-chloro-3,4,5,6-tetrafluoroaniline offers a unique advantage. As demonstrated by its behavior in copper-catalyzed ammonolysis, the presence or absence of a catalyst provides a switch to selectively functionalize either the fluorine or chlorine site [1]. This tunable reactivity allows for the generation of distinct structural analogs from a single, commercially available starting material, significantly increasing the efficiency of lead optimization campaigns in pharmaceutical and agrochemical discovery.

Design of Electron-Deficient Ligands and Conjugated Materials

The strong electron-withdrawing nature of 2-chloro-3,4,5,6-tetrafluoroaniline, as quantified by DFT studies showing enhanced electron delocalization [2], makes it a superior precursor for synthesizing electron-poor ligands for transition metals and acceptor units in conjugated polymers. This property is critical for tuning the optical and electronic properties of advanced materials, including those used in organic electronics and catalysis, where precise control over electron density is paramount.

Reliable Intermediate for High-Value Fluorinated Pharmaceuticals

In the synthesis of complex fluorinated drug candidates, the purity and isomeric identity of the starting material are critical. The unique 19F NMR fingerprint of 2-chloro-3,4,5,6-tetrafluoroaniline [3] provides a robust analytical handle for quality assurance. Procuring this specific compound ensures that the subsequent multi-step synthesis proceeds with the expected regioselectivity and yield, mitigating the risk of process impurities and costly batch failures associated with using a misidentified or less pure analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3,4,5,6-tetrafluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.